molecular formula C8H18N2O2S B13254592 N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Cat. No.: B13254592
M. Wt: 206.31 g/mol
InChI Key: WGRJXBCNQSJCGX-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3

InChI Key

WGRJXBCNQSJCGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCNC1)S(=O)(=O)C

Origin of Product

United States

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